16-(4-methoxyphenyl)-4-methyl-6-methylsulfanyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11(15)-hexaene
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Overview
Description
Methyl 4-[2-methyl-4-(methylsulfanyl)-8,9-dihydro-7H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-10-yl]phenyl ether is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, sulfur, or oxygen. This particular compound features a unique combination of pyrimidine, thieno, and cyclopenta structures, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of methyl 4-[2-methyl-4-(methylsulfanyl)-8,9-dihydro-7H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-10-yl]phenyl ether involves several steps. One common method includes the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at specific positions . The reaction conditions typically involve heating the reactants with a base such as sodium methoxide (MeONa) in butanol (BuOH) at reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The methylsulfanyl group can be substituted with other functional groups, such as benzylamine (BnNH2), under specific conditions.
Cyclization: The compound can undergo cyclization reactions to form different pyrimidinone derivatives.
Common reagents used in these reactions include bases like sodium methoxide, oxidizing agents like m-chloroperbenzoic acid, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-[2-methyl-4-(methylsulfanyl)-8,9-dihydro-7H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-10-yl]phenyl ether has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions disrupt key signaling pathways involved in cell proliferation and survival, making the compound a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit various biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives also have a similar core structure and are known for their enzyme inhibitory properties.
The uniqueness of methyl 4-[2-methyl-4-(methylsulfanyl)-8,9-dihydro-7H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-10-yl]phenyl ether lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19N3OS2 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
16-(4-methoxyphenyl)-4-methyl-6-methylsulfanyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11(15)-hexaene |
InChI |
InChI=1S/C21H19N3OS2/c1-11-22-18-17-16(12-7-9-13(25-2)10-8-12)14-5-4-6-15(14)24-20(17)27-19(18)21(23-11)26-3/h7-10H,4-6H2,1-3H3 |
InChI Key |
SJIGMIJLMQTNRL-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=N1)SC)SC3=NC4=C(CCC4)C(=C23)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC1=NC2=C(C(=N1)SC)SC3=NC4=C(CCC4)C(=C23)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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